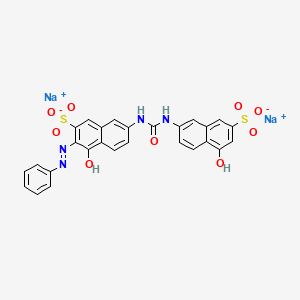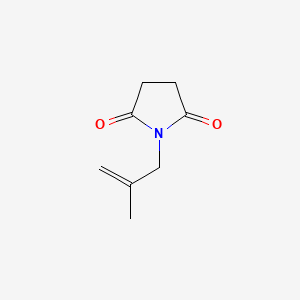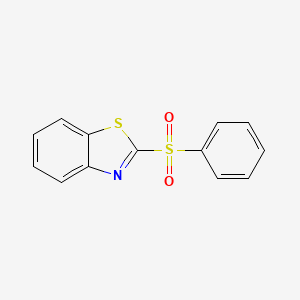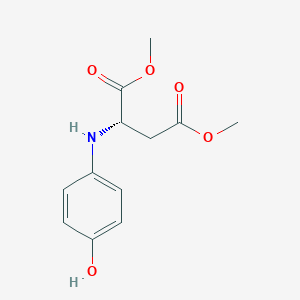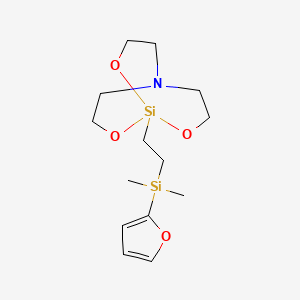
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- is a complex organosilicon compound. This compound is characterized by its unique bicyclic structure, which includes oxygen, nitrogen, and silicon atoms. The presence of the furan ring adds to its chemical diversity, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting with a suitable amine and diol, cyclization can be achieved under acidic or basic conditions.
Introduction of the Silicon Atom: The silicon atom is introduced through a silylation reaction. This can be done using reagents like chlorosilanes or silanols in the presence of a catalyst.
Attachment of the Furan Ring: The furan ring is attached via a coupling reaction. This can be achieved using reagents like furan-2-carbaldehyde and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the silicon atom or the furan ring. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can take place at the nitrogen or silicon atoms. Reagents like alkyl halides or acyl chlorides are used for these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the silicon or furan ring.
Substitution: Substituted derivatives at the nitrogen or silicon atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its bicyclic structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to undergo various chemical reactions makes it suitable for modifying drug molecules to enhance their efficacy and bioavailability.
Industry
In industry, it can be used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, allowing it to interact with enzymes and other biological molecules. The furan ring can participate in π-π interactions, enhancing its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Lacks the furan ring, making it less chemically diverse.
1-(2-(2-furanyldimethylsilyl)ethyl)-2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but different substitution pattern.
Uniqueness
The presence of both the bicyclic core and the furan ring in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyldimethylsilyl)ethyl)- makes it unique. This combination allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63366-68-7 |
|---|---|
Formule moléculaire |
C14H25NO4Si2 |
Poids moléculaire |
327.52 g/mol |
Nom IUPAC |
furan-2-yl-dimethyl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C14H25NO4Si2/c1-20(2,14-4-3-8-16-14)12-13-21-17-9-5-15(6-10-18-21)7-11-19-21/h3-4,8H,5-7,9-13H2,1-2H3 |
Clé InChI |
CBPITMKSRPCQJX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC[Si]12OCCN(CCO1)CCO2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


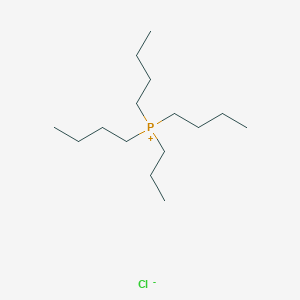
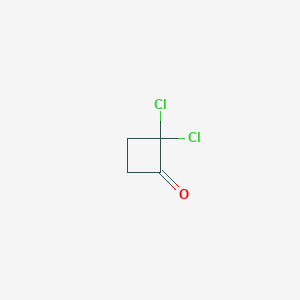

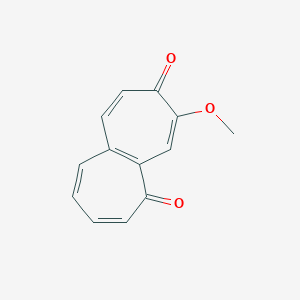
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
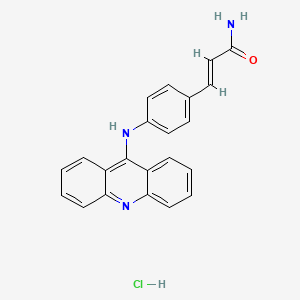
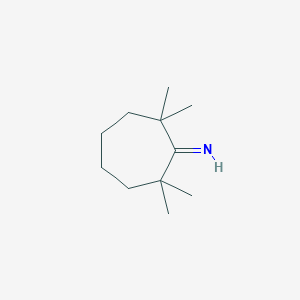
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
